6-Bromo-1,2,3,4-tetrahydroquinoline

Overview

Description

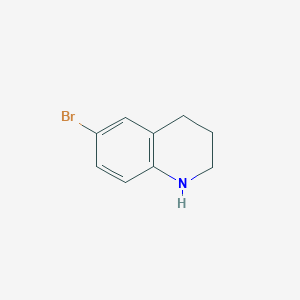

6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H10BrN. It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 6th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or toluene, under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)

Major Products:

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Oxidation Products: Quinoline and its derivatives.

Reduction Products: Dihydroquinoline derivatives

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders

6-Bromo-1,2,3,4-tetrahydroquinoline serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow for modifications that enhance the efficacy and specificity of drug candidates targeting conditions such as Alzheimer's disease and schizophrenia .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting enzymes associated with tumor progression. For instance, it has shown inhibitory effects on cathepsin B and calpain, which are implicated in cancer metastasis. Additionally, it interacts with P-glycoprotein, potentially influencing drug resistance mechanisms in cancer cells .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in studies investigating enzyme inhibition and receptor interactions. These studies help elucidate complex biological processes and pathways. For example, its role in modulating the activity of specific enzymes can provide insights into metabolic disorders and therapeutic targets .

Receptor Interactions

this compound has been studied for its interactions with various biological receptors. Its ability to bind selectively to certain receptors makes it a valuable tool in pharmacological research aimed at developing new therapeutics .

Organic Synthesis

This compound acts as a versatile building block in organic chemistry. It facilitates the creation of more complex molecules through various chemical reactions such as substitution and oxidation. This property is particularly useful in synthesizing natural product analogs and other bioactive compounds .

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its chemical functionalities can be leveraged to create advanced polymers or coatings that require specific characteristics for industrial applications .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry, particularly in the development of agrochemicals. Research is ongoing to investigate its potential role in creating more effective pesticides or herbicides that can improve crop yields while minimizing environmental impact .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders |

| Biochemical Research | Enzyme inhibition studies |

| Organic Synthesis | Building block for complex organic molecules |

| Material Science | Development of advanced polymers |

| Agricultural Chemistry | Creation of effective agrochemicals |

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer effects of tetrahydroquinoline derivatives found significant cytotoxicity against various cancer cell lines. The study reported IC values indicating effective inhibition of cell proliferation.

Case Study 2: Orexin Receptor Antagonism

Clinical investigations into orexin receptor antagonists demonstrated that derivatives of tetrahydroquinoline could effectively reduce symptoms associated with sleep disorders. Participants receiving these compounds reported improved sleep quality and reduced nighttime awakenings.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline

- 6-Bromo-3,4-dihydroquinoline-1(2H)-carboxylate

- 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride .

Comparison: this compound is unique due to its specific substitution pattern and the resulting chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₉BrN

- Molecular Weight : Approximately 199.05 g/mol

- Structure : Characterized by a tetrahydroquinoline core with a bromine substituent at the sixth position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly. For instance, in a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a notable decrease in swelling .

Neuroprotective Effects

This compound has been evaluated for its neuroprotective effects. It was found to inhibit nitric oxide synthase (NOS), which plays a critical role in neuroinflammation and pain pathways. A specific derivative of this compound showed promising results in reversing thermal hyperalgesia in neuropathic pain models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors involved in inflammatory and pain pathways. The inhibition of NOS is particularly noteworthy as it leads to reduced production of nitric oxide, a key mediator in pain and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing more potent derivatives. Variations in substitution patterns can significantly influence its biological activity and pharmacokinetic properties. For instance:

| Compound | Substitution | Biological Activity |

|---|---|---|

| This compound | Bromine at C6 | Antimicrobial, Anti-inflammatory |

| 7-Bromo-1,2,3,4-tetrahydroquinoline | Bromine at C7 | Different pharmacological profile |

| 6-Chloro-1,2,3,4-tetrahydroquinoline | Chlorine at C6 | Altered reactivity and activity |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- Pain Management : A study involving the L5/L6 spinal nerve ligation model showed that a derivative of this compound significantly reduced allodynia when administered intraperitoneally at a dose of 30 mg/kg .

- Inflammation Reduction : In models of acute inflammation induced by carrageenan injection, treatment with this compound led to a reduction in paw edema by approximately 50% compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-1,2,3,4-tetrahydroquinoline, and how do reaction parameters influence yield and purity?

Methodological Answer:

- Catalytic Hydrogenation : Reduction of 6-bromoquinoline using TiO₂-S with hydrosilane/ethanol yields the tetrahydroquinoline derivative. Optimal conditions include 300 MHz NMR monitoring (δH = 7.05–6.34 ppm for aromatic protons) to confirm regioselectivity .

- Ionic Liquid Catalysis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable solvent-free, reusable synthesis. Yields depend on reaction time (4–6 hours) and temperature (80–100°C), with catalyst recyclability up to five cycles .

- Purification : Column chromatography (heptane/EtOAc 10:1) is critical for isolating the product as a colorless oil, which oxidizes to brown upon air exposure .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : The compound is harmful via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and closed systems during synthesis.

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation, as the compound is air-sensitive .

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δH = 7.05–6.34 ppm, integrating 2H) and aliphatic protons (δH = 3.30–1.87 ppm for the tetrahydroquinoline ring) .

- ¹³C NMR : The brominated aromatic carbon resonates at δC = 129.4 ppm, while the tetrahydroquinoline backbone carbons appear at δC = 26.7–41.8 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency across studies using different catalyst systems?

Methodological Answer:

- Comparative Analysis : Benchmark Fe-ISAS/CN (100% conversion/selectivity in dehydrogenation) against acidic ionic liquids (85–90% yield in cyclization). Variables include solvent polarity, catalyst loading (5–10 mol%), and reaction time .

- Mechanistic Studies : Use density functional theory (DFT) to model electronic effects of bromine on transition states. Validate via kinetic isotope effects (KIEs) or in situ IR spectroscopy .

Q. What strategies exist to control stereochemistry and minimize cis/trans isomer mixtures during synthesis?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric hydrogenation with Rh(I)-BINAP complexes to favor specific stereoisomers.

- Chromatographic Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (95:5) to resolve isomers. Confirm enantiomeric excess (ee) via circular dichroism (CD) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Buchwald–Hartwig Amination : The bromine at C6 facilitates Pd-catalyzed coupling with aryl amines. Optimize ligand (XPhos) and base (Cs₂CO₃) for C–N bond formation .

- Suzuki–Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor via LC-MS for biphenyl derivative formation .

Q. What advanced characterization techniques validate the thermal stability of this compound in high-temperature applications?

Methodological Answer:

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHMHBSITKCQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405817 | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-35-8 | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.